molecular formula C13H9ClOS B2904048 1-(4-Chlorophenyl)-3-(2-thienyl)prop-2-en-1-one CAS No. 6028-91-7

1-(4-Chlorophenyl)-3-(2-thienyl)prop-2-en-1-one

Cat. No.: B2904048
CAS No.: 6028-91-7
M. Wt: 248.73 g/mol
InChI Key: JOYGXTIHTHBSOA-UHFFFAOYSA-N
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Description

Historical Development and Classification as a Thienyl Chalcone

The synthesis of this compound was first documented in the early 21st century, with its PubChem entry creation dating to 2005. Traditional chalcone synthesis via aldol condensation between acetophenone derivatives and aldehydes provided the foundational approach for early preparations of this compound. However, advancements in catalytic systems, such as the use of iron oxide nanoparticles (FeONPs) in 2024, enabled more efficient and eco-friendly routes for synthesizing thienyl chalcones. Classified as a heterocyclic chalcone due to its thiophene moiety, this compound bridges the gap between simple aromatic chalcones and complex heteroaromatic systems. Its structural classification is defined by the IUPAC name (E)-1-(4-chlorophenyl)-3-thiophen-2-ylprop-2-en-1-one, reflecting the trans-configuration of the α,β-unsaturated ketone core.

Significance in Heterocyclic Chemistry Research

The integration of a thienyl group positions this chalcone at the intersection of aromatic and heteroaromatic chemistry. Thiophene’s electron-rich nature and sulfur atom contribute to distinct electronic properties compared to purely carbocyclic chalcones. Research highlights that heterocyclic chalcones exhibit enhanced bioactivity and material properties compared to their homocyclic counterparts. The chlorine substituent on the phenyl ring further modifies electron distribution, creating a polarized system that influences both reactivity and intermolecular interactions. Such characteristics make this compound valuable for studying:

  • Charge-transfer complexes in organic electronics
  • Ligand design in coordination chemistry
  • Structure-activity relationships in medicinal chemistry

Position in the Chalcone Family of Compounds

As a member of the chalcone family (1,3-diarylprop-2-en-1-ones), this compound occupies a specialized niche due to its heterocyclic components. Key structural features include:

Feature Description Impact on Properties
α,β-unsaturated ketone Core chalcone scaffold: C13H9ClOS Enables Michael addition reactions
4-Chlorophenyl group Electron-withdrawing substituent Enhances electrophilicity of ketone
2-Thienyl group Five-membered aromatic ring with sulfur Improves π-conjugation and solubility

This combination creates a molecule with dual aromatic systems exhibiting contrasting electronic effects – the electron-deficient chlorophenyl ring and electron-rich thiophene. Such duality makes it a compelling subject for studies on intramolecular charge transfer and supramolecular assembly.

Research Evolution Timeline and Milestones

The compound’s research trajectory reflects broader trends in chalcone chemistry:

  • 2005 : Initial structural characterization and registration in PubChem (CID 5376057)
  • 2016 : Investigations into chalcone derivatives as monoamine oxidase inhibitors, highlighting therapeutic potential
  • 2022 : Systematic review establishing the superiority of heterocyclic chalcones in bioactivity
  • 2024 : Development of FeONP-catalyzed synthesis for thienyl chalcones, improving yield and sustainability

Properties

IUPAC Name

1-(4-chlorophenyl)-3-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClOS/c14-11-5-3-10(4-6-11)13(15)8-7-12-2-1-9-16-12/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOYGXTIHTHBSOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=CC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClOS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301243076
Record name 1-(4-Chlorophenyl)-3-(2-thienyl)-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301243076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.73 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6028-91-7
Record name 1-(4-Chlorophenyl)-3-(2-thienyl)-2-propen-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6028-91-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Chlorophenyl)-3-(2-thienyl)-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301243076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-3-(2-thienyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-chlorobenzaldehyde and 2-acetylthiophene in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-3-(2-thienyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Epoxides, ketones, and carboxylic acids.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Chlorophenyl)-3-(2-thienyl)prop-2-en-1-one has several scientific research applications:

    Chemistry: Used as a starting material or intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-(2-thienyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, modulate receptor activities, and interfere with cellular signaling pathways. These interactions contribute to its observed biological activities.

Comparison with Similar Compounds

Tables of Key Data

Table 1: Spectroscopic Data Comparison

Compound IR (C=O stretch, cm⁻¹) 1H-NMR (δ, ppm) Reference
This compound 1665 7.45–7.90 (m, aromatic H)
(E)-3-(4-Chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one 1658 8.10 (d, J=15.6 Hz, α-H)
3-(4-Chlorophenyl)-1-(1H-indol-3-yl)prop-2-en-1-one 1672 7.70 (s, indole H)

Biological Activity

1-(4-Chlorophenyl)-3-(2-thienyl)prop-2-en-1-one, a member of the chalcone family, has garnered attention for its diverse biological activities. This compound is characterized by its unique structure, which combines a chlorophenyl moiety with a thienyl group, contributing to its pharmacological potential.

Chemical Structure and Properties

The molecular formula for this compound is C11H9ClOSC_{11}H_9ClOS. The compound features a conjugated system that enhances its reactivity and biological interactions.

Antimicrobial Activity

Research has demonstrated that chalcones exhibit significant antimicrobial properties. In particular, this compound has been evaluated for its effectiveness against various bacterial strains and fungi. Studies show that compounds with similar structures have Minimum Inhibitory Concentration (MIC) values indicating potent activity against Gram-positive and Gram-negative bacteria.

Compound MIC (mg/mL) Target Pathogen
This compound0.0039 - 0.025Staphylococcus aureus, E. coli

This indicates that the compound can inhibit bacterial growth effectively, which is crucial in the development of new antimicrobial agents .

Anti-inflammatory Properties

Chalcones have also been reported to possess anti-inflammatory properties. The presence of the chlorophenyl group is believed to enhance the anti-inflammatory activity through inhibition of pro-inflammatory cytokines. In vitro studies have shown that similar chalcone derivatives can significantly reduce inflammation markers in cell cultures .

Antioxidant Activity

The antioxidant capacity of this compound has been assessed using various assays. The compound has demonstrated the ability to scavenge free radicals, suggesting its potential application in preventing oxidative stress-related diseases.

Case Studies and Research Findings

Several studies have focused on the biological activity of chalcones, including this compound:

  • Antimicrobial Evaluation : A study evaluated the antimicrobial activity of various chalcone derivatives, including those with thienyl groups. Results indicated that compounds similar to this compound exhibited significant antibacterial effects, particularly against Staphylococcus aureus and E. coli .
  • Inhibition of Aldose Reductase : Another investigation highlighted the potential of chalcones to inhibit aldose reductase, an enzyme implicated in diabetic complications. The study utilized virtual screening methods to identify active compounds, suggesting that this compound may also play a role in managing diabetes-related conditions .
  • Computational Studies : Computational chemistry approaches have been employed to analyze the electronic properties and reactivity of this compound. Density Functional Theory (DFT) calculations provided insights into its stability and interaction with biological targets, supporting experimental findings regarding its biological activities .

Q & A

Q. What are the common synthetic routes for preparing 1-(4-Chlorophenyl)-3-(2-thienyl)prop-2-en-1-one, and how do reaction conditions influence yield?

The compound is typically synthesized via Claisen-Schmidt condensation, reacting a 4-chloroacetophenone derivative with 2-thiophenecarboxaldehyde under basic conditions. Key variables include:

  • Catalyst choice : NaOH or KOH in ethanol/water mixtures are standard, but microwave-assisted synthesis can reduce reaction time .
  • Temperature : Elevated temperatures (60–80°C) improve reaction rates but may increase side-product formation (e.g., diastereomers) .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance enolate formation, while ethanol balances cost and efficiency . Yields typically range from 65–85%, with purity confirmed by HPLC or TLC.

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this chalcone derivative?

  • ¹H-NMR : Key signals include the α,β-unsaturated ketone protons (δ 7.3–7.8 ppm, doublets with J ≈ 15–16 Hz for trans-configuration) and aromatic protons from the chlorophenyl (δ 7.4–7.6 ppm) and thienyl (δ 6.9–7.1 ppm) groups .
  • ¹³C-NMR : The carbonyl carbon appears at δ 190–195 ppm, while the α,β-unsaturated carbons resonate at δ 120–130 ppm .
  • IR : Strong absorption bands at ~1645 cm⁻¹ (C=O stretch) and ~1590 cm⁻¹ (C=C stretch) confirm the chalcone backbone. C-Cl and C-S stretches appear at 750–800 cm⁻¹ .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) elucidate electronic properties and reactivity?

Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level predicts:

  • HOMO-LUMO gaps : Typically 3.5–4.0 eV, indicating moderate reactivity suitable for charge-transfer applications .
  • Electrostatic potential maps : Reveal electron-deficient regions at the chlorophenyl ring and electron-rich zones at the thienyl group, guiding derivatization for targeted interactions .
  • Molecular docking : Simulations with enzymes (e.g., cyclooxygenase-2) show binding affinity influenced by the thienyl group’s sulfur atom, which participates in hydrophobic interactions .

Q. What strategies resolve contradictions in crystallographic data during structure refinement?

  • Twinned crystals : Use SHELXL’s TWIN/BASF commands to model twin domains, leveraging high-resolution data (≤ 0.8 Å) .
  • Disordered substituents : Apply restraints (e.g., SIMU/ISOR) to the thienyl group’s sulfur atom to mitigate overfitting .
  • Validation tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and Mercury’s hydrogen-bonding analysis .

Q. How does the substitution pattern affect intermolecular interactions in the solid state?

  • Chlorophenyl vs. thienyl roles : The chlorophenyl group participates in C–H···O hydrogen bonds, while the thienyl sulfur engages in C–H···S interactions, stabilizing the crystal lattice .
  • π-π stacking : The chlorophenyl ring’s electron-withdrawing nature reduces stacking distances (3.5–3.7 Å) compared to methoxy-substituted analogs .
  • Hirshfeld surface analysis : Quantifies interaction contributions (e.g., 12% H···Cl, 25% H···O/S) to prioritize synthetic modifications .

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